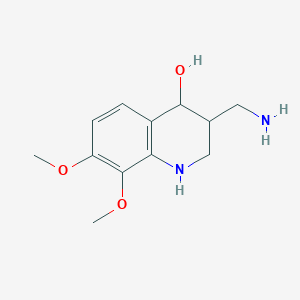
3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound features a quinoline core with an aminomethyl group at the 3-position and methoxy groups at the 7 and 8 positions. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the aminomethyl group and methoxy groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as converting the aminomethyl group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with modified functional groups.
Scientific Research Applications
3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy groups may enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(Aminomethyl)phenylboronic acid hydrochloride: Used as a reagent in organic synthesis and as a ligand in protein studies.
Uniqueness
3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The combination of aminomethyl and methoxy groups enhances its versatility in various applications compared to other similar compounds.
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C12H18N2O3/c1-16-9-4-3-8-10(12(9)17-2)14-6-7(5-13)11(8)15/h3-4,7,11,14-15H,5-6,13H2,1-2H3 |
InChI Key |
UNBXKAAPLDCDFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(C(CN2)CN)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylcyclopenta[b]chromene](/img/structure/B11871101.png)
![Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-](/img/structure/B11871105.png)
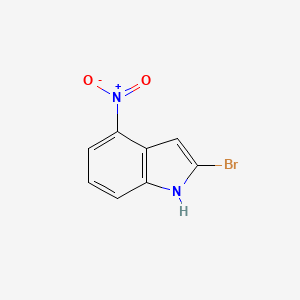

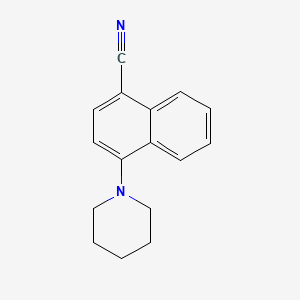
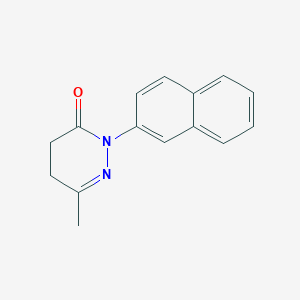
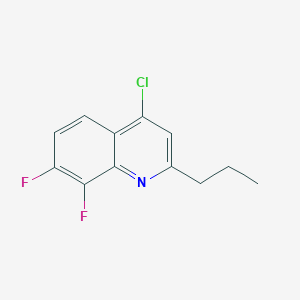
![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
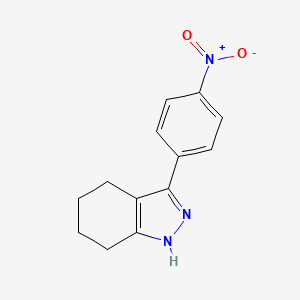

![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)

![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)
